Enhanced Lipophilicity vs. Unsubstituted Scaffold
The target compound exhibits a computed partition coefficient (XLogP3) of 1.6, which is 0.8 log units higher than the unsubstituted piperazine-thiazole scaffold (1-(thiazol-2-yl)piperazine, CID 911806), which has an XLogP3 of 0.8 [1]. This increase is directly attributed to the combined effect of the methyl groups on both rings, as the mono-substituted analog 2-(4-methylpiperazin-1-yl)thiazole (CID 10130248) records an intermediate XLogP3 of 1.2 [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Unsubstituted scaffold (CID 911806): XLogP3 = 0.8; N-methylpiperazine analog (CID 10130248): XLogP3 = 1.2 |
| Quantified Difference | XLogP3 increases by +0.8 over the scaffold and +0.4 over the N-methyl analog. |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release). |
Why This Matters
The enhanced lipophilicity improves membrane permeability potential, critical for accessing intracellular targets, and can significantly alter the ADME profile and off-target binding profile compared to less lipophilic analogs.
- [1] PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine, showing XLogP3 = 0.8. View Source
- [2] PubChem Compound Summary for CID 10130248, 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, showing XLogP3 = 1.2. View Source
